molecular formula C29H30N6O2 B6488247 3-methyl-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 886910-80-1

3-methyl-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6488247
CAS RN: 886910-80-1
M. Wt: 494.6 g/mol
InChI Key: UTLCCGPFZNIJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a purine dione structure, which is a type of heterocyclic compound found in many biological molecules like DNA and RNA. It also has a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to improve pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR, IR spectroscopy, and X-ray crystallography could be used to determine the structure .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitubercular Activity: AKOS005185596 has been investigated for its potential as an antitubercular agent. Tuberculosis (TB) remains a global health challenge, and new drugs are urgently needed. Researchers have explored AKOS005185596’s efficacy against Mycobacterium tuberculosis H37Ra, with promising results . Further studies could explore its mechanism of action and potential synergy with existing TB drugs.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a piperazine ring act on the central nervous system .

properties

IUPAC Name

3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2/c1-20-7-5-8-21(17-20)18-33-13-15-34(16-14-33)28-30-26-25(27(36)31-29(37)32(26)2)35(28)19-23-11-6-10-22-9-3-4-12-24(22)23/h3-12,17H,13-16,18-19H2,1-2H3,(H,31,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCCGPFZNIJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC6=CC=CC=C65)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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